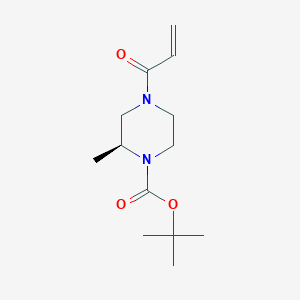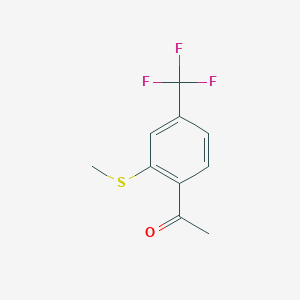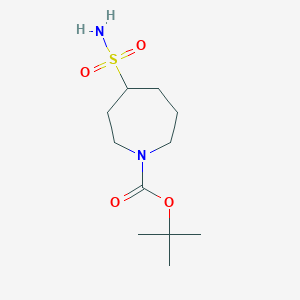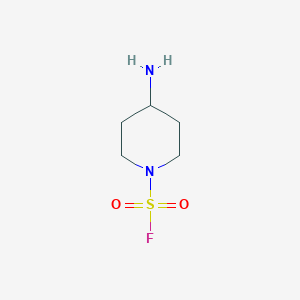![molecular formula C6H8Cl2F3N3 B15306347 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2839143-32-5](/img/structure/B15306347.png)
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves several steps. One common method starts with the preparation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde. This intermediate is then subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium borohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the pyrazole ring
Applications De Recherche Scientifique
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparaison Avec Des Composés Similaires
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride can be compared with similar compounds such as:
1-[1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride: This compound has a cyclobutyl ring instead of a pyrazole ring, leading to different chemical properties and applications.
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:
1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol: This compound has an ethanol group, which can influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
2839143-32-5 |
|---|---|
Formule moléculaire |
C6H8Cl2F3N3 |
Poids moléculaire |
250.05 g/mol |
Nom IUPAC |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7ClF3N3.ClH/c1-13-5(7)3(2-11)4(12-13)6(8,9)10;/h2,11H2,1H3;1H |
Clé InChI |
QRYFELBWPNSCNJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)(F)F)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)


![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)




